4-Bromo-1H-indol-5-amine
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Overview
Description
4-Bromo-1H-indol-5-amine, also known as 5-Amino-4-bromo-1H-indole, is a compound with the molecular weight of 211.06 . It is a white to yellow solid at room temperature . This compound has been used in research and development .
Molecular Structure Analysis
Indole derivatives, including 4-Bromo-1H-indol-5-amine, are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The regiochemistry is usually as shown, except where R3 is an electron-withdrawing group, in which case a 4-substituted indole is the main product .Physical And Chemical Properties Analysis
4-Bromo-1H-indol-5-amine is a white to yellow solid at room temperature . It has a molecular weight of 211.06 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including 4-Bromo-1H-indol-5-amine, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer cells .
Antimicrobial Applications
Indole derivatives have shown potential in combating microbes . This makes 4-Bromo-1H-indol-5-amine a potential candidate for the development of new antimicrobial drugs .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This wide range of biological activities makes 4-Bromo-1H-indol-5-amine a compound of interest in pharmaceutical research .
Development of Reversible/Irreversible Pan-HER Inhibitors
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine has been discovered as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors . This suggests that 4-Bromo-1H-indol-5-amine could be used in the development of new drugs for the treatment of diseases related to the human epidermal growth factor receptor (HER).
Anti-HIV Applications
Indole derivatives, including 4-Bromo-1H-indol-5-amine, have shown potential as anti-HIV agents . This opens up possibilities for the use of 4-Bromo-1H-indol-5-amine in the development of new anti-HIV drugs .
Future Directions
Indole derivatives, including 4-Bromo-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
4-Bromo-1H-indol-5-amine, like many indole derivatives, is known to interact with multiple receptors in the body .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity, potentially by interfering with viral replication pathways . Other indole derivatives have shown anti-inflammatory and analgesic activities, suggesting they may influence inflammatory pathways . .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that 4-bromo-1h-indol-5-amine could have a range of effects at the molecular and cellular level . For instance, it may influence cell signaling pathways, enzyme activity, or receptor function .
properties
IUPAC Name |
4-bromo-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSDPBTUKCMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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